Methyl pentadec-8-ene-5,11-diynoate
Description
Methyl pentadec-8-ene-5,11-diynoate is a methyl ester characterized by a 15-carbon chain containing both a double bond (at position 8) and two triple bonds (at positions 5 and 11). For instance, methyl-8-oxo-17-octadecene-9,11-diynoate (0.19% abundance) was isolated from Schisandra essential oil, highlighting the relevance of diyne-containing esters in phytochemistry .
Properties
CAS No. |
62285-70-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
methyl pentadec-8-en-5,11-diynoate |
InChI |
InChI=1S/C16H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h8-9H,3-4,7,10,13-15H2,1-2H3 |
InChI Key |
VZOOKGFNAUKPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC=CCC#CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentadec-8-ene-5,11-diynoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar coupling reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl pentadec-8-ene-5,11-diynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br_2) or chlorine (Cl_2).
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl pentadec-8-ene-5,11-diynoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl pentadec-8-ene-5,11-diynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple reactive sites allows it to participate in diverse chemical reactions, contributing to its biological and industrial relevance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Methyl-8-oxo-17-octadecene-9,11-diynoate
- Structure : An 18-carbon ester with a ketone group at position 8, a double bond at position 17, and conjugated triple bonds at positions 9 and 11.
- Key Differences :
- Longer carbon chain (C18 vs. C15).
- Presence of an 8-oxo group (ketone) vs. an 8-ene (alkene) in the target compound.
- Triple bonds at positions 9 and 11 vs. 5 and 11 in the target compound.
(b) Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structure : A phenyl-substituted alkyne ester with an ethoxycarbonyloxy group at position 3.
- Key Differences :
- Aromatic substituents (diphenyl groups) vs. aliphatic chain in the target compound.
- Single triple bond (position 2) vs. conjugated diyne system.
- Implications : Aromatic groups enhance rigidity and π-π stacking interactions, whereas the diyne system in the target compound may confer higher reactivity toward cycloaddition or polymerization .
(c) Methyl Salicylate
- Structure : A simple aromatic ester with a hydroxyl group ortho to the ester moiety.
- Key Differences: Monounsaturated vs. polyunsaturated backbone. Bioactivity: Methyl salicylate is a well-known plant volatile with anti-inflammatory properties, whereas diynoate esters are less studied but hypothesized to exhibit antimicrobial or cytotoxic effects due to their electrophilic triple bonds .
Physicochemical Properties
Data for methyl pentadec-8-ene-5,11-diynoate are scarce, but inferences can be drawn from similar esters:
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